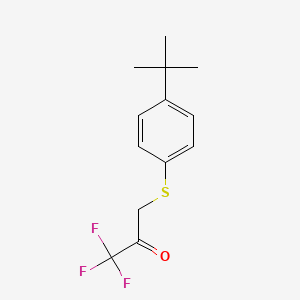
3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group, a tert-butylphenyl group, and a sulfanyl group, making it an interesting subject for studies in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one typically involves the reaction of 4-tert-butylphenylthiol with 1,1,1-trifluoro-2-bromo-2-propanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted trifluoromethyl derivatives
Aplicaciones Científicas De Investigación
3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(4-tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can form covalent bonds with thiol-containing proteins, potentially modulating their activity. Additionally, the tert-butylphenyl group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one
- 3-(4-Methylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one
- 3-(4-Chlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-one
Uniqueness
3-(4-Tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one is unique due to the presence of the tert-butyl group, which provides increased steric bulk and hydrophobicity compared to other similar compounds. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
92682-34-3 |
|---|---|
Fórmula molecular |
C13H15F3OS |
Peso molecular |
276.32 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)sulfanyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C13H15F3OS/c1-12(2,3)9-4-6-10(7-5-9)18-8-11(17)13(14,15)16/h4-7H,8H2,1-3H3 |
Clave InChI |
IOMGOZDEWSEFKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


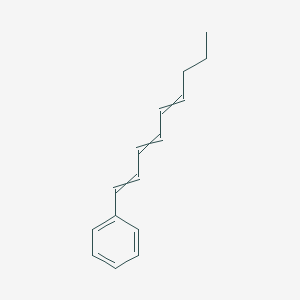
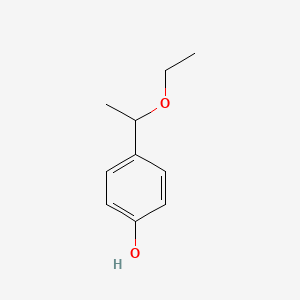
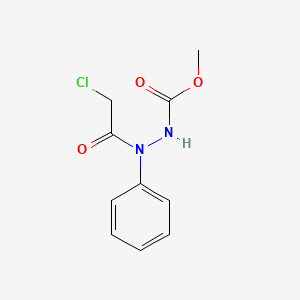
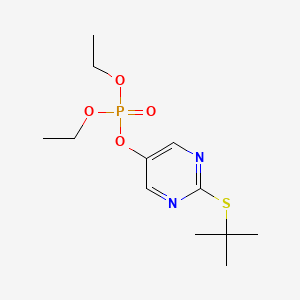
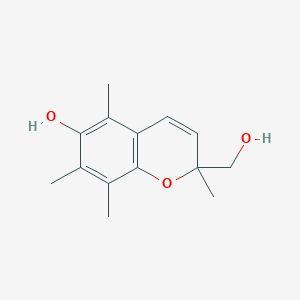
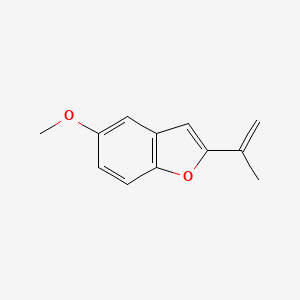
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)

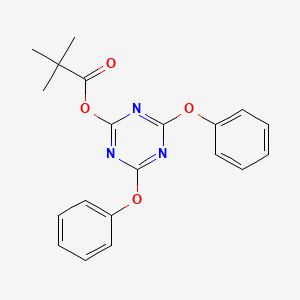
![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)
![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
